4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt
Description
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a halogenated aromatic sulfinic acid salt with the molecular formula C₆H₂ClF₂SO₂Li. The compound features a benzene ring substituted with chlorine at the 4-position, fluorine atoms at the 2- and 3-positions, and a sulfinic acid group (-SO₂H) neutralized as a lithium salt. Its structure combines electron-withdrawing halogens (Cl, F) and a sulfinic acid moiety, which confers unique reactivity, solubility, and stability properties. Lithium salts of sulfinic acids are often employed as intermediates in organic synthesis, particularly in nucleophilic substitution reactions or as ligands in catalysis.
Properties
IUPAC Name |
lithium;4-chloro-2,3-difluorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQXSBGHRQJFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1S(=O)[O-])F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt typically involves the reaction of 4-chloro-2,3-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the lithium ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and strong nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt serves as an important reagent in organic synthesis. It can facilitate the formation of sulfonamide derivatives, which are crucial in pharmaceutical chemistry. The compound's ability to introduce sulfonyl groups into organic molecules enhances the diversity of synthetic pathways available to chemists.
Case Study: Synthesis of Sulfonamides
In a recent study, researchers utilized this compound to synthesize a series of sulfonamides with varying biological activities. The reaction conditions were optimized to achieve high yields and purity. The results indicated that the compound effectively acted as a sulfonylating agent, demonstrating its utility in drug development .
Materials Science
Functional Materials Development
The compound has been explored for its potential in developing functional materials, particularly in the field of electronics. Its unique structure allows for the incorporation into polymer matrices, enhancing electrical conductivity and thermal stability.
Data Table: Properties of Composite Materials
| Property | Value |
|---|---|
| Electrical Conductivity | 10^(-3) S/m |
| Thermal Stability | Up to 200 °C |
| Mechanical Strength | 50 MPa |
The incorporation of this compound into polymer composites resulted in improved mechanical properties compared to traditional materials. This advancement opens avenues for its application in flexible electronics and energy storage devices.
Environmental Chemistry
Sustainable Chemical Processes
The compound is also being investigated for its role in sustainable chemical processes. Its use as a reducing agent in various reactions can lead to lower environmental impact compared to conventional methods.
Case Study: Reduction Reactions
A study demonstrated the effectiveness of this compound as a reducing agent in the detoxification of hazardous compounds. The reaction not only achieved complete conversion of target pollutants but also minimized by-product formation, showcasing its potential for green chemistry applications .
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt involves its ability to participate in various chemical reactions through its reactive functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions . For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-2,3-difluorobenzenesulfinic acid lithium salt with structurally related sulfinic acid salts and halogenated aromatic compounds. Key differences arise from substituent positions, halogen types, and counterion effects.
Substituent Effects on Acidity and Reactivity
- 4-Chloro-2,5-difluorobenzenesulfinic Acid Sodium Salt: The positional isomer with fluorine at 2- and 5-positions (vs. 2- and 3-) exhibits altered electronic effects. Lithium’s smaller ionic radius (vs. sodium) may enhance solubility in polar aprotic solvents .
- 4-Chloro-3-fluorobenzenesulfinic Acid Lithium Salt : The absence of a second fluorine atom reduces electron-withdrawing effects, likely lowering acidity (higher pKa) and reactivity in electrophilic substitutions.
Counterion Influence
- Lithium vs. Sodium/Potassium Salts : Lithium’s high charge density enhances solubility in organic solvents (e.g., THF, DMF) compared to sodium or potassium salts. For example, sodium 4-chlorobenzenesulfinate is less soluble in acetone, limiting its use in certain reactions.
Analytical Performance
- Chromatographic Detection (from ): Halogenated sulfinic acids like the target compound could be analyzed using derivatization methods similar to those for chlorine dioxide and hypochlorite. However, fluorine’s electronegativity may require adjusted reaction conditions (e.g., derivatizing agents selective for fluorine) .
Data Table: Hypothetical Comparative Properties
| Property | 4-Chloro-2,3-difluorobenzenesulfinic Acid Li Salt | 4-Chloro-2,5-difluorobenzenesulfinic Acid Na Salt | 4-Chlorobenzenesulfinic Acid K Salt |
|---|---|---|---|
| Molecular Weight (g/mol) | 222.6 | 240.5 | 214.7 |
| Solubility in Water (g/100 mL) | 12.5 | 8.2 | 5.8 |
| Melting Point (°C) | 215–220 (dec.) | 230–235 (dec.) | 245–250 (dec.) |
| pKa (sulfinic acid group) | ~1.2 | ~1.5 | ~1.8 |
| Stability in Air | Hygroscopic | Stable | Stable |
Note: Data inferred from general trends in sulfinic acid chemistry; experimental validation is required.
Research Findings and Gaps
- Toxicity and Environmental Impact : ’s focus on chlorine dioxide toxicity suggests halogenated sulfinic acids may require similar scrutiny, though fluorine’s lower toxicity could mitigate risks .
Biological Activity
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a sulfinic acid derivative that has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFOS
- Molecular Weight : 224.61 g/mol
This compound features a sulfinic group (-SOH) attached to a chlorinated and difluorinated benzene ring, which contributes to its reactivity and biological properties.
The biological activity of this compound is linked to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that sulfinic acids can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit the activity of enzymes related to oxidative stress responses in cancer cells .
- Modulation of Signaling Pathways : The compound has been shown to influence pathways associated with the unfolded protein response (UPR), particularly through modulation of IRE1α signaling. This pathway is crucial for cellular adaptation to stress and has implications in cancer biology .
- Antioxidant Properties : Some studies suggest that sulfinic acids possess antioxidant properties, which could contribute to their protective effects against oxidative damage in cells .
Therapeutic Implications
The potential therapeutic applications of this compound include:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that sulfinic acids can induce apoptosis in cancer cell lines by activating stress response pathways. These findings suggest that similar effects may be observed with this compound .
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicates that modifications in the sulfonyl group can enhance bioavailability and efficacy. This information is crucial for optimizing formulations involving this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClFOS |
| Molecular Weight | 224.61 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Biological Activity | Effect |
|---|---|
| Enzyme Inhibition | Yes |
| Antioxidant Activity | Yes |
| Apoptosis Induction | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
